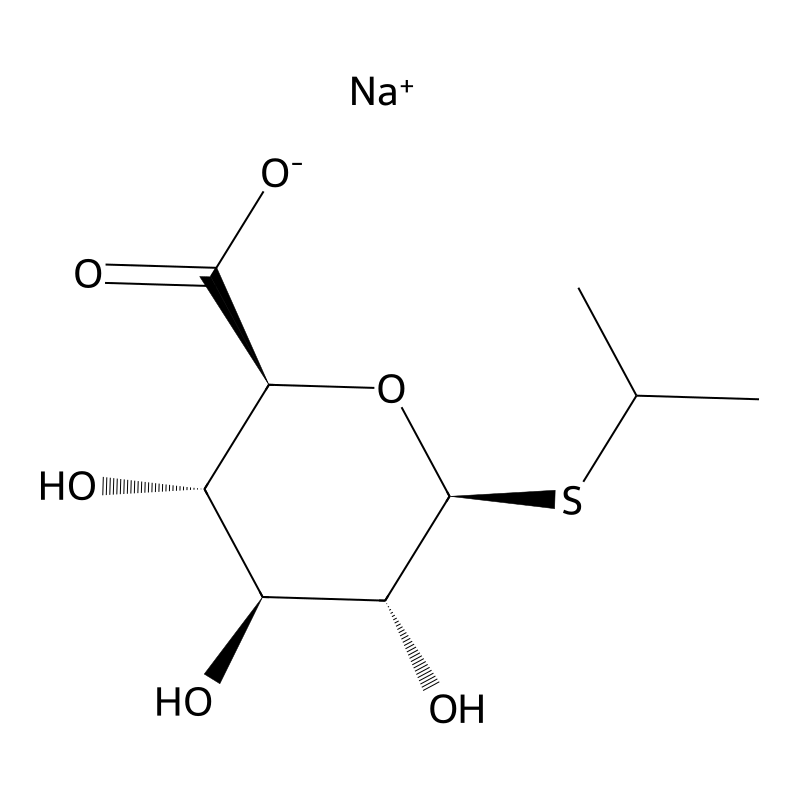Isopropyl b-D-thioglucuronide sodium salt

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Enhancing β-D-Glucuronidase Assays
The primary application of Isopropyl β-D-thioglucuronide sodium salt lies in its ability to enhance the sensitivity of assays measuring β-D-glucuronidase activity. β-D-glucuronidase is an enzyme that cleaves β-D-glucuronic acid residues from various molecules.
Isopropyl β-D-thioglucuronide sodium salt acts as a substrate for β-D-glucuronidase. When the enzyme cleaves the Isopropyl β-D-thioglucuronide sodium salt molecule, it releases a product that can be easily detected using various methods, such as spectrophotometry or fluorometry. This allows researchers to measure the activity of β-D-glucuronidase in a sample.
According to a product description from Santa Cruz Biotechnology, Isopropyl β-D-thioglucuronic acid induces β-D-glucuronidase expression in E. coli. This means it can increase the overall level of the enzyme in the bacteria, leading to a more sensitive assay [].
Isopropyl β-D-thioglucuronide sodium salt is a synthetic compound with the molecular formula and a molecular weight of approximately 274.27 g/mol. It is recognized for its role as a substrate in biochemical assays, particularly in enhancing the sensitivity of β-D-glucuronidase assays. This compound is utilized in various biochemical applications, including those involving Escherichia coli, where it serves as an inducer for enzyme activity .
As mentioned earlier, Isopropyl b-D-thioglucuronide sodium salt serves as a substrate for UGTs. These enzymes play a crucial role in detoxification by facilitating the conjugation of various lipophilic (fat-soluble) compounds with glucuronic acid, making them more water-soluble and readily excretable [].
The specific mechanism of action of UGTs involves the formation of a covalent bond between the glucuronic acid moiety and a suitable functional group on the target molecule. Isopropyl b-D-thioglucuronide sodium salt helps researchers study the activity and specificity of UGTs by providing a model substrate for these enzymes [].
The biological activity of isopropyl β-D-thioglucuronide sodium salt is primarily linked to its ability to induce β-D-glucuronidase, an enzyme that plays a crucial role in the metabolism of glucuronic acid conjugates. This induction enhances the detection of various substrates in microbial assays, particularly for identifying bacterial strains based on their enzymatic profiles. The compound’s effectiveness in increasing assay sensitivity makes it a significant reagent in microbiological and biochemical research .
The synthesis of isopropyl β-D-thioglucuronide sodium salt typically involves the reaction of glucuronic acid derivatives with isopropyl thio compounds under controlled conditions. The process may include steps such as protection-deprotection strategies to ensure the integrity of functional groups during synthesis. Various methods can be employed, including:
- Chemical Synthesis: Utilizing specific reagents to facilitate the formation of the thioether linkage.
- Enzymatic Synthesis: Employing glycosyltransferases that can transfer glucuronic acid moieties to thiol-containing substrates .
Isopropyl β-D-thioglucuronide sodium salt has diverse applications in:
- Biochemical Assays: Used as a substrate to enhance sensitivity in β-D-glucuronidase assays.
- Microbial Detection: Serves as an inducer for detecting specific bacterial enzymes.
- Research Tools: Acts as a molecular tool in various biochemical and immunological studies, aiding in enzyme characterization and metabolic pathway analysis .
Interaction studies involving isopropyl β-D-thioglucuronide sodium salt focus on its compatibility with various enzymes and microbial systems. The compound has been shown to effectively interact with β-D-glucuronidase, leading to increased activity levels that facilitate more sensitive detection methods. Research often examines how variations in concentration affect enzyme kinetics and substrate specificity, providing insights into metabolic processes and enzyme regulation .
Isopropyl β-D-thioglucuronide sodium salt shares structural and functional similarities with several other compounds, notably:
Comparison TableCompound Induction Target Unique Features Isopropyl β-D-thioglucuronide β-D-glucuronidase Enhances assay sensitivity; used in microbial assays Isopropyl β-D-galactoside Lac operon (β-galactosidase) Commonly used for protein expression induction Isopropyl 1-thio-β-D-galactoside Galactosidase Induces specific enzymatic pathways Methyl β-D-thioglucuronide Varies Methylation alters interaction profiles
| Compound | Induction Target | Unique Features |
|---|---|---|
| Isopropyl β-D-thioglucuronide | β-D-glucuronidase | Enhances assay sensitivity; used in microbial assays |
| Isopropyl β-D-galactoside | Lac operon (β-galactosidase) | Commonly used for protein expression induction |
| Isopropyl 1-thio-β-D-galactoside | Galactosidase | Induces specific enzymatic pathways |
| Methyl β-D-thioglucuronide | Varies | Methylation alters interaction profiles |
The uniqueness of isopropyl β-D-thioglucuronide sodium salt lies in its specific induction of glucuronidase activity, making it particularly valuable for studies focused on glucuronic acid metabolism and related enzymatic functions .








